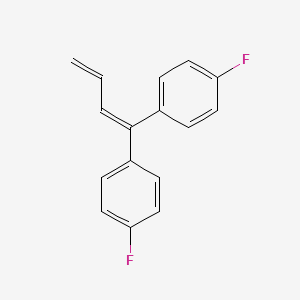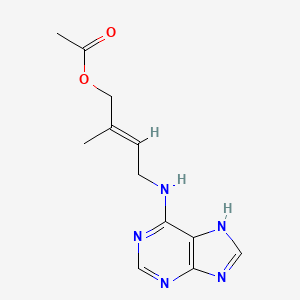
trans-Zeatin-O-acetyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Zeatin-O-acetyl: is a derivative of trans-zeatin, a type of cytokinin, which is a class of plant hormones that promote cell division and growth. Cytokinins play a crucial role in various plant growth and development processes, including cell division, shoot and root growth, and leaf senescence. This compound is specifically known for its role in enhancing the biosynthesis of certain compounds in plants, such as 2-acetyl-1-pyrroline, which contributes to the aroma of fragrant rice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-O-acetyl typically involves the acetylation of trans-zeatin. This can be achieved through the reaction of trans-zeatin with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Zeatin-O-acetyl can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-Zeatin-O-acetyl is used as a model compound to study the behavior of cytokinins and their derivatives. It helps in understanding the chemical properties and reactivity of cytokinins .
Biology: In biological research, this compound is used to study plant growth and development. It is particularly useful in research on plant responses to abiotic stresses, such as drought and low temperatures .
Medicine: While its primary applications are in plant biology, there is ongoing research into the potential medicinal uses of cytokinins and their derivatives, including this compound. These compounds are being investigated for their potential anti-aging and anti-cancer properties .
Industry: In the agricultural industry, this compound is used to enhance crop yields and improve the quality of produce. It is particularly effective in enhancing the aroma and flavor of fragrant rice .
Mécanisme D'action
trans-Zeatin-O-acetyl exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various growth and development processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and enzyme activity. This results in enhanced cell division, growth, and stress resistance .
Comparaison Avec Des Composés Similaires
cis-Zeatin: Another isomer of zeatin, but with a different spatial arrangement of atoms.
N6-(Δ2-isopentenyl) adenine (iP): Another cytokinin with similar functions but different structural features.
Dihydrozeatin: A hydrogenated form of zeatin with similar biological activities.
Uniqueness: trans-Zeatin-O-acetyl is unique due to its specific acetylation, which can enhance its stability and bioactivity. This modification allows it to be more effective in certain applications, such as enhancing the aroma of fragrant rice .
Propriétés
Formule moléculaire |
C12H15N5O2 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enyl] acetate |
InChI |
InChI=1S/C12H15N5O2/c1-8(5-19-9(2)18)3-4-13-11-10-12(15-6-14-10)17-7-16-11/h3,6-7H,4-5H2,1-2H3,(H2,13,14,15,16,17)/b8-3+ |
Clé InChI |
DNJFFGXAGLZNBB-FPYGCLRLSA-N |
SMILES isomérique |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/COC(=O)C |
SMILES canonique |
CC(=CCNC1=NC=NC2=C1NC=N2)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


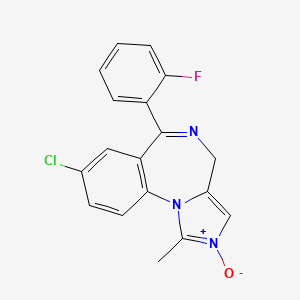
![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
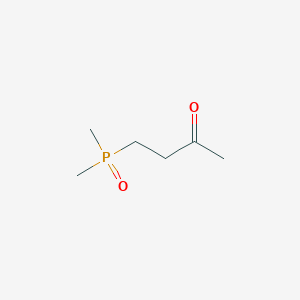
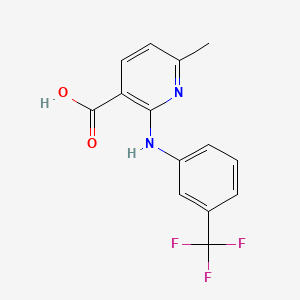
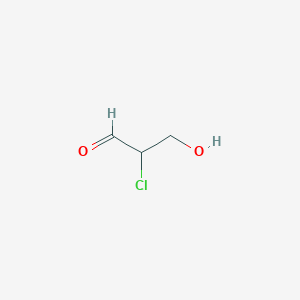

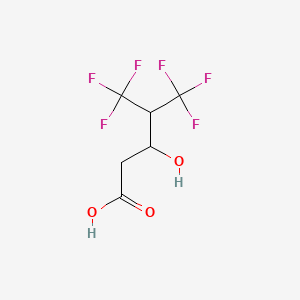
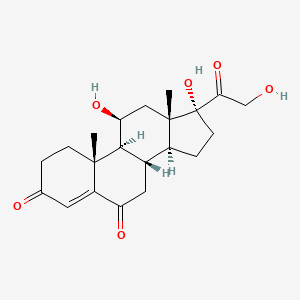
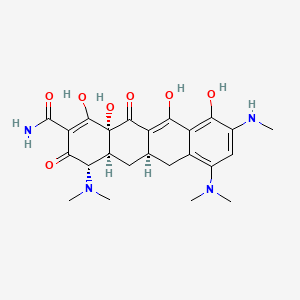

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
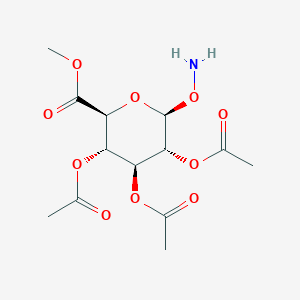
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
